Zikv-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

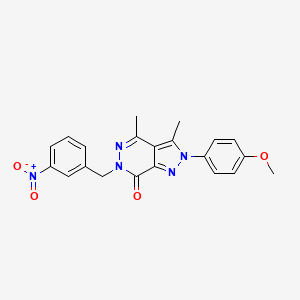

Molecular Formula |

C21H19N5O4 |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-3,4-dimethyl-6-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyridazin-7-one |

InChI |

InChI=1S/C21H19N5O4/c1-13-19-14(2)25(16-7-9-18(30-3)10-8-16)23-20(19)21(27)24(22-13)12-15-5-4-6-17(11-15)26(28)29/h4-11H,12H2,1-3H3 |

InChI Key |

CCCBTLHGSDPCPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NN(C(=O)C2=NN1C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)[N+](=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

Zikv-IN-8: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zika virus (ZIKV), a mosquito-borne flavivirus, has emerged as a significant global health concern due to its association with severe neurological disorders, including microcephaly in newborns. The viral NS2B-NS3 protease is essential for viral replication and represents a key target for antiviral drug development. This document provides a comprehensive technical overview of the discovery and synthesis of Zikv-IN-8 (also known as Compound 9b), a noncompetitive inhibitor of the ZIKV NS2B-NS3 protease. This guide includes a summary of its discovery, quantitative antiviral activity, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of key pathways and workflows.

Discovery of this compound (Compound 9b)

This compound was identified through a rational drug design and screening approach targeting the ZIKV NS2B-NS3 protease. The discovery process began with a library of compounds based on a pyrazolo[3,4-d]pyridazine-7-one scaffold. These compounds were synthesized and evaluated for their ability to inhibit ZIKV infection in a cell-based phenotypic assay.

From this screening, this compound (Compound 9b) emerged as a lead candidate, demonstrating the most potent anti-ZIKV activity with a favorable selectivity index. Further computational studies, including molecular docking, suggested that this compound acts as a noncompetitive inhibitor, binding to an allosteric site on the NS2B-NS3 protease. This binding is predicted to involve key amino acid residues His51, Asp75, Ser135, Ala132, and Tyr161, leading to a conformational change that inhibits the enzyme's catalytic activity.[1][2][3]

Data Presentation: Antiviral Activity of this compound

The antiviral efficacy of this compound was determined in a cell-based assay using Vero cells infected with the ZIKV strain MR766. The half-maximal effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI) were calculated and are summarized in the table below.

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI = CC50/EC50) |

| This compound (Compound 9b) | 25.6 | 572.4 | 22.4 |

Table 1: In vitro antiviral activity of this compound against ZIKV strain MR766 in Vero cells.[1][2][3]

Experimental Protocols

General Synthesis of Pyrazolo[3,4-d]pyridazine-7-one Derivatives (General Procedure for this compound)

The synthesis of this compound and its analogs follows a multi-step reaction sequence starting from commercially available reagents. The general procedure is outlined below.

Step 1: Synthesis of Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate A mixture of ethyl (ethoxymethylene)cyanoacetate and an appropriate arylhydrazine hydrochloride in ethanol is refluxed in the presence of a base (e.g., triethylamine) for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 2-Aryl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridazin-3-one The resulting ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate is treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed. The cyclized product is then isolated and purified.

Step 3: Synthesis of 2-Aryl-3-chloro-2,5-dihydropyrazolo[4,3-c]pyridazine The pyrazolopyridazinone from the previous step is chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl3) at reflux. The excess POCl3 is removed under reduced pressure, and the crude product is purified.

Step 4: Synthesis of N-substituted-2-aryl-2,5-dihydropyrazolo[4,3-c]pyridazin-3-amine (Final Product) The chlorinated intermediate is reacted with a desired amine in a suitable solvent (e.g., dioxane or DMF) in the presence of a base (e.g., DIPEA) at an elevated temperature. The final product, such as this compound, is purified by column chromatography.

ZIKV NS2B-NS3 Protease Inhibition Assay (Fluorescence-Based)

This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against the ZIKV NS2B-NS3 protease.

Materials:

-

Recombinant ZIKV NS2B-NS3 protease

-

Fluorogenic substrate (e.g., Bz-Nle-Lys-Arg-Arg-AMC)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 0.01% Triton X-100

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant ZIKV NS2B-NS3 protease to all wells except the negative control.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) every minute for 30-60 minutes at 37°C.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Anti-ZIKV Phenotypic Assay

This protocol outlines a cell-based assay to evaluate the antiviral activity of compounds against ZIKV infection.

Materials:

-

Vero cells (or other susceptible cell lines)

-

Zika virus (e.g., MR766 strain)

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

Test compound (this compound)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed Vero cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted test compound.

-

Infect the cells with ZIKV at a predetermined multiplicity of infection (MOI). Include uninfected cells as a control.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

For cytotoxicity assessment (CC50), treat uninfected cells with the same serial dilutions of the test compound and measure cell viability.

-

Calculate the EC50 (concentration at which 50% of viral cytopathic effect is inhibited) and CC50 (concentration at which 50% of cell viability is reduced) values.

Visualizations

Signaling Pathway: ZIKV Replication and Inhibition

Caption: ZIKV replication cycle and the inhibitory action of this compound on the NS2B-NS3 protease.

Experimental Workflow: Discovery and Validation of this compound

Caption: Workflow for the discovery, synthesis, and characterization of this compound.

References

Zikv-IN-8: A Technical Guide to its Non-Competitive Inhibition of Zika Virus NS2B-NS3 Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the non-competitive inhibition mechanism of Zikv-IN-8, a novel inhibitor of the Zika virus (ZIKV). The information presented herein is intended to support research and development efforts targeting ZIKV by providing a comprehensive understanding of this compound's mode of action, experimental validation, and its impact on viral processes.

Introduction to this compound and its Target

This compound (also identified as Compound 9b) is a small molecule inhibitor of the Zika virus belonging to the pyrazolo[3,4-d]pyridazine-7-one chemical class. Contrary to initial assumptions that targeted the viral polymerase, detailed studies have identified the ZIKV NS2B-NS3 protease as the molecular target of this compound. The NS2B-NS3 protease is a crucial enzyme for ZIKV replication, as it is responsible for cleaving the viral polyprotein into individual functional non-structural proteins. Inhibition of this protease disrupts the viral life cycle, making it a prime target for antiviral drug development.

Mechanism of Action: Non-Competitive Inhibition

This compound exhibits a non-competitive mechanism of inhibition against the ZIKV NS2B-NS3 protease. This mode of inhibition is characterized by the inhibitor binding to an allosteric site on the enzyme, a location distinct from the active site where the substrate binds. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding to the active site.

Key characteristics of this compound's non-competitive inhibition include:

-

Binding to an Allosteric Site: Molecular docking studies suggest that this compound binds to a site remote from the catalytic triad (His51, Asp75, Ser135) of the NS2B-NS3 protease.

-

Reduction in Vmax: The inhibitor reduces the maximum velocity (Vmax) of the enzymatic reaction.

-

No Change in Km: The Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an indicator of substrate binding affinity, remains unchanged in the presence of the inhibitor.

Zikv-IN-8: A Technical Guide to a Noncompetitive Zika Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zikv-IN-8, also identified as compound 9b, has emerged as a noteworthy noncompetitive inhibitor of the Zika virus (ZIKV). With a pyrazolo[3,4-d]pyridazine-7-one core, this small molecule demonstrates significant antiviral activity against the MR766 African lineage of the Zika virus. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including available experimental details and its putative mechanism of action. All quantitative data are summarized for clarity, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties

This compound is a synthetic compound belonging to the pyrazolone class of molecules. Its chemical identity has been established through various analytical methods, confirming its molecular structure and fundamental properties.

Chemical Structure:

IUPAC Name: 4-(4-methoxyphenyl)-1-((4-nitrophenyl)methyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₉N₅O₄ | [1] |

| Molecular Weight | 405.41 g/mol | [1] |

| CAS Number | 3022924-04-2 | [1] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Melting Point | Not specified |

Biological Activity and Mechanism of Action

This compound exhibits potent and selective inhibitory activity against the Zika virus. In vitro studies have quantified its efficacy and cytotoxicity, establishing a promising therapeutic window.

Table 2: In Vitro Antiviral Activity of this compound

| Parameter | Value | Cell Line | Virus Strain | Source |

| EC₅₀ (Half-maximal Effective Concentration) | 25.6 µM | Vero | MR766 (African lineage) | [1] |

| CC₅₀ (50% Cytotoxic Concentration) | 572.4 µM | Vero | N/A | [1] |

| SI (Selectivity Index = CC₅₀/EC₅₀) | 22.4 | N/A | N/A | [1] |

Mechanism of Action

This compound functions as a noncompetitive inhibitor of the Zika virus.[1] Molecular docking studies suggest that its primary target is the NS2B-NS3 protease , a viral enzyme crucial for the cleavage of the viral polyprotein, a process essential for viral replication.[1]

The proposed mechanism involves this compound binding to an allosteric site on the NS2B-NS3 protease, rather than the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity. The key amino acid residues in the protease that are predicted to interact with this compound include His51, Asp75, Ala132, Ser135, and Tyr161.[1]

Experimental Protocols

While a detailed, step-by-step synthesis or biological assay protocol for this compound is not fully available in the public domain, the general methodologies employed in the evaluation of similar pyrazolone-based ZIKV inhibitors can be inferred.

General Synthesis of Pyrazolone Derivatives

The synthesis of pyrazolone derivatives typically involves a multi-step reaction sequence. A plausible synthetic route for this compound would likely involve the condensation of a β-ketoester with a hydrazine derivative, followed by alkylation.

Anti-Zika Virus Activity Assay (Viral Immunofluorescence Assay)

The antiviral activity of this compound was determined using a cell-based phenotypic assay, specifically a viral immunofluorescence assay. The general steps for such an assay are outlined below.

1. Cell Culture and Seeding:

-

Vero cells (or another susceptible cell line) are cultured in appropriate media and seeded into multi-well plates.

2. Compound Treatment and Viral Infection:

-

Cells are pre-treated with various concentrations of this compound for a specified period.

-

The cells are then infected with the Zika virus (e.g., MR766 strain) at a specific multiplicity of infection (MOI).

3. Incubation:

-

The plates are incubated for a period (e.g., 24-48 hours) to allow for viral replication.

4. Immunostaining:

-

The cells are fixed and permeabilized.

-

A primary antibody specific to a Zika virus antigen (e.g., envelope protein) is added.

-

A secondary antibody conjugated to a fluorescent dye is then added.

5. Imaging and Analysis:

-

The plates are imaged using a high-content imaging system or fluorescence microscope.

-

The number of infected cells (fluorescent cells) is quantified.

-

The EC₅₀ value is calculated from the dose-response curve.

Cytotoxicity Assay

The cytotoxicity of this compound is typically assessed in parallel with the antiviral assay to determine the selectivity index. A common method is the MTT or MTS assay.

1. Cell Seeding:

-

Vero cells are seeded in multi-well plates.

2. Compound Treatment:

-

Cells are treated with the same range of concentrations of this compound as used in the antiviral assay.

3. Incubation:

-

Plates are incubated for a period equivalent to the antiviral assay.

4. Reagent Addition:

-

MTT or MTS reagent is added to the wells and incubated to allow for the formation of formazan crystals by viable cells.

5. Measurement:

-

The absorbance is read on a plate reader.

-

The CC₅₀ value is calculated, representing the concentration at which 50% of the cells are viable.

Future Directions

The promising in vitro activity and favorable selectivity index of this compound make it a valuable lead compound for further drug development. Future research should focus on:

-

Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and drug-like properties.

-

In Vivo Efficacy: Evaluation of the compound's efficacy in animal models of Zika virus infection.

-

Pharmacokinetic and Toxicological Profiling: Detailed studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs.

-

Definitive Mechanism of Action Studies: Experimental validation of the interaction with the NS2B-NS3 protease and investigation of potential off-target effects.

Conclusion

This compound represents a promising pyrazolone-based inhibitor of Zika virus replication. Its noncompetitive mechanism of action targeting the essential NS2B-NS3 protease offers a distinct advantage in the development of novel antiviral therapies. While further research is required to fully elucidate its therapeutic potential, the data gathered to date provides a strong foundation for its continued investigation as a candidate for the treatment of Zika virus infection.

References

Zikv-IN-8: A Technical Guide to Target Identification in Zika Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data associated with the target identification of Zikv-IN-8, a representative allosteric inhibitor of the Zika virus (ZIKV) NS2B-NS3 protease. The document outlines the quantitative metrics of inhibition, detailed experimental protocols for target validation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Zika Virus NS2B-NS3 Protease as a Prime Antiviral Target

The Zika virus, a member of the Flaviviridae family, encodes its genetic information in a single positive-strand RNA that is translated into a large polyprotein. This polyprotein must be cleaved into individual structural and non-structural (NS) proteins for viral replication to occur. The viral NS2B-NS3 protease is a two-component enzyme essential for this proteolytic processing, making it a highly attractive target for antiviral drug development.[1][2] The NS3 protein contains the serine protease domain with the catalytic triad (H51, D75, S135), while the NS2B protein acts as a crucial cofactor for its activity.[3]

Targeting the active site of the NS2B-NS3 protease presents challenges due to its structural similarity to host cell proteases, which can lead to off-target effects. Consequently, the discovery of allosteric inhibitors that bind to sites other than the active site offers a promising strategy for achieving high specificity and potency.[1][4] This guide focuses on the target identification and characterization of a hypothetical, yet representative, allosteric inhibitor, this compound.

Quantitative Data on ZIKV NS2B-NS3 Protease Inhibitors

The following table summarizes the inhibitory potency of several reported allosteric inhibitors of the ZIKV NS2B-NS3 protease, providing a comparative context for the evaluation of novel compounds like this compound.

| Compound ID | Target | Assay Type | IC50 (µM) | EC50 (µM) | Cell Line | Citation |

| Compound 1 | NS2B-NS3 Protease | Enzymatic | - | 0.3 | U87 | [5] |

| Compound 3 | NS2B-NS3 Protease | Enzymatic | 14.01 | - | - | [6] |

| Compound 8 | NS2B-NS3 Protease | Enzymatic | 6.85 | - | - | [6] |

| Compound 9 | NS2B-NS3 Protease | Enzymatic | 14.2 | - | - | [6] |

| MH1 | NS2B-NS3 Protease | Enzymatic | 0.44 | - | - | [3] |

| Theaflavin | NS5 Methyltransferase | Enzymatic | 10.10 | - | - | [7] |

| PHA-690509 | Cellular CDK | Antiviral | - | ~0.2 | Astrocytes | [8] |

| Niclosamide | Unspecified | Antiviral | - | ~0.2 | Astrocytes | [8] |

Experimental Protocols for Target Identification and Validation

The identification and validation of the NS2B-NS3 protease as the target for this compound involves a multi-step process encompassing enzymatic assays, cell-based antiviral assays, and mechanistic studies.

ZIKV NS2B-NS3 Protease Inhibition Assay (Fluorescence-Based)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the purified NS2B-NS3 protease.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ZIKV NS2B-NS3 protease.

Materials:

-

Purified recombinant ZIKV NS2B-NS3 protease[6]

-

Fluorogenic peptide substrate (e.g., Boc-KKR-AMC)[6]

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black assay plates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)[6]

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations.

-

In a 384-well plate, add 5 µL of the diluted this compound solution to each well. Include wells with DMSO only as a negative control.

-

Add 10 µL of the purified ZIKV NS2B-NS3 protease solution (final concentration, e.g., 5 µM) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.[6]

-

Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate Boc-KKR-AMC (final concentration, e.g., 10 µM) to each well.[6]

-

Immediately begin monitoring the increase in fluorescence intensity at 355 nm (excitation) and 460 nm (emission) every minute for 30-60 minutes at 37°C.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Normalize the data to the control (DMSO only) and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay assesses the ability of this compound to inhibit ZIKV replication in a cellular context.

Objective: To determine the half-maximal effective concentration (EC50) of this compound in preventing ZIKV-induced cell death or plaque formation.

Materials:

-

Vero or other ZIKV-permissive cells[9]

-

Zika virus stock of known titer (Plaque Forming Units/mL)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Overlay medium (e.g., cell culture medium with 1% methylcellulose)

-

This compound

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Seed Vero cells in 12-well plates and grow to 90-95% confluency.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Pre-treat the cells with the different concentrations of this compound for 1-2 hours.

-

Infect the cells with ZIKV at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 PFU/well) for 1 hour at 37°C.[10]

-

Remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing the corresponding concentrations of this compound to each well.

-

Incubate the plates for 4-5 days at 37°C until plaques are visible.

-

Fix the cells with 4% formaldehyde and stain with crystal violet solution.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each inhibitor concentration relative to the virus control (no inhibitor).

-

Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Mechanism of Action Study (Enzyme Kinetics)

This study helps to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), which can distinguish between active-site binders and allosteric inhibitors.

Objective: To determine if this compound is a non-competitive inhibitor of NS2B-NS3 protease, indicative of an allosteric mechanism.

Procedure:

-

Perform the protease inhibition assay as described in section 3.1, but with varying concentrations of both the substrate (Boc-KKR-AMC) and the inhibitor (this compound).[6]

-

Typically, at least two fixed concentrations of this compound (e.g., 1x and 2x the IC50 value) and a range of substrate concentrations are used.

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

-

Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

-

Analyze the plot:

-

Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged). This is characteristic of allosteric inhibition.[6]

-

Uncompetitive inhibition: Lines are parallel (both Vmax and Km decrease).

-

Visualizing Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the biological processes and experimental designs.

ZIKV Polyprotein Processing and Inhibition

This diagram illustrates the role of the NS2B-NS3 protease in cleaving the Zika virus polyprotein and how an allosteric inhibitor disrupts this process.

Caption: ZIKV NS2B-NS3 protease processing of the viral polyprotein and its allosteric inhibition.

Experimental Workflow for Target Identification

This diagram outlines the logical flow of experiments to identify and validate the molecular target of an antiviral compound.

Caption: Workflow for the identification and validation of the ZIKV NS2B-NS3 protease as a drug target.

Conclusion

The identification of the molecular target of a novel antiviral compound is a critical step in the drug development pipeline. For a Zika virus inhibitor like this compound, a combination of enzymatic assays, cell-based studies, and mechanistic analyses is essential to confirm the NS2B-NS3 protease as its target. The allosteric nature of its inhibition, as determined through enzyme kinetics, highlights a promising strategy for developing highly specific and effective therapeutics against Zika virus infection. The methodologies and data presented in this guide provide a robust framework for the continued investigation and development of next-generation ZIKV inhibitors.

References

- 1. Allosteric Inhibitors of Zika Virus NS2B-NS3 Protease Targeting Protease in “Super-Open” Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights into the Inhibition of Zika Virus NS2B-NS3 Protease by a Small-Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances in the study of zika virus structure, drug targets, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A platform of assays for the discovery of anti-Zika small-molecules with activity in a 3D-bioprinted outer-blood-retina model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Small Molecule Inhibitor Binding on Zika Virus Proteins

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding sites and mechanisms of action for small molecule inhibitors targeting key Zika virus (ZIKV) proteins. While specific data for a compound designated "Zikv-IN-8" is not available in public literature, this document serves as a detailed framework for the characterization of such novel compounds by examining known inhibitors of ZIKV's most critical viral machinery. The focus is on the non-structural proteins NS5 and NS2B-NS3 protease, as well as the structural Envelope (E) protein, which are primary targets for antiviral drug development.

Key Zika Virus Protein Targets for Inhibition

The ZIKV genome is translated into a single polyprotein that is subsequently cleaved by viral and host proteases into three structural proteins (Capsid, prM, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[1] Several of these proteins are essential for viral replication and represent validated targets for therapeutic intervention.

-

NS5 Protein: This is the largest and most conserved non-structural protein in the ZIKV genome.[2] It is a bifunctional enzyme with two distinct domains:

-

Methyltransferase (MTase) Domain (N-terminal): Essential for the 5'-capping of the viral RNA genome, a process crucial for RNA stability, translation, and evasion of the host's innate immune response.[2][3] Inhibition of the MTase domain disrupts viral replication.

-

RNA-dependent RNA Polymerase (RdRp) Domain (C-terminal): This domain catalyzes the synthesis of new viral RNA genomes. As a key enzyme in viral replication, it is a prime target for nucleoside and non-nucleoside inhibitors.[4]

-

-

NS2B-NS3 Protease (NS2B-NS3pro): The NS3 protein possesses protease and helicase activity. For its protease function, NS3 requires the NS2B protein as a cofactor. The NS2B-NS3 protease complex is responsible for cleaving the viral polyprotein at several locations, a process vital for the maturation of functional viral proteins.[5][6] Blocking the active site or an allosteric site of this protease can halt viral replication.[7][8]

-

Envelope (E) Protein: This structural protein is located on the surface of the virion and is crucial for the initial stages of infection. It mediates binding to host cell receptors and subsequent entry via membrane fusion within the endosome.[9][10] Small molecules that bind to the E protein can prevent viral attachment and entry into host cells.[11][12]

Quantitative Data for Known ZIKV Protein Inhibitors

The following tables summarize quantitative data for several published inhibitors, providing a benchmark for the evaluation of new chemical entities.

Table 1: Inhibitors of ZIKV NS2B-NS3 Protease

| Compound | Type | Target Site | IC50 (µM) | EC50 (µM) | CC50 (µM) | Reference(s) |

|---|---|---|---|---|---|---|

| Compound 2 | Non-peptidic | Active Site | 1.41 ± 0.16 | - | - | [6] |

| Compound 5 | Small Molecule | Active Site | 5 | - | - | [5] |

| Compound 8 | Small Molecule | Allosteric | 6.85 | 0.52 | > 200 | [8] |

| Compound 12 | Small Molecule | Active Site | 5 | - | - | [5] |

| Compound 48 | Peptide Aldehyde | Active Site | 0.280 | - | - | [6] |

| Temoporfin | Marketed Drug | Allosteric | 18.77 | 2 | 61.05 |[8] |

Table 2: Inhibitors of ZIKV NS5 Protein (MTase and RdRp Domains)

| Compound | Target Domain | Type | IC50 (µM) | EC50 (µM) | Reference(s) |

|---|---|---|---|---|---|

| Theaflavin | MTase | Natural Product | 10.10 | 8.19 | [3] |

| Compound 17 | MTase | Small Molecule | 0.5 - 2.6 | - | [2] |

| Posaconazole (POS) | RdRp | Marketed Drug | 4.29 | 0.59 | [4] |

| Pedalitin | RdRp | Natural Product | 4.1 | 19.28 | [13] |

| Quercetin | RdRp | Natural Product | 0.5 | - |[13] |

Table 3: Inhibitors of ZIKV Envelope (E) Protein

| Compound | Mechanism | Binding Affinity (K D ) | IC50 (µM) | Reference(s) |

|---|---|---|---|---|

| Pyrimidine-Der1 | Entry Inhibitor | 7.02 µM | ~3-5 | [9] |

| Baicalin | Entry Inhibitor | - | - | [10] |

| (-)-Epigallocatechin gallate (EGCG) | Entry Inhibitor | - | - |[10] |

Mandatory Visualizations

The following diagram illustrates the key stages of the Zika virus replication cycle within a host cell, highlighting the functional roles of the major drug targets.

Caption: Zika Virus Replication Cycle Highlighting Drug Target Stages.

This diagram outlines a typical workflow for identifying and characterizing novel inhibitors of Zika virus proteins.

Caption: Workflow for ZIKV Inhibitor Discovery and Characterization.

Detailed Experimental Protocols

This protocol is adapted from methodologies used to determine the IC50 values of protease inhibitors.[1][8][14]

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 8.5), 10% glycerol, 0.01% Triton X-100.

-

Enzyme Stock: Recombinant ZIKV NS2B-NS3 protease diluted in assay buffer to a working concentration (e.g., 6.25 nM).

-

Substrate Stock: Fluorogenic peptide substrate (e.g., Bz-nKRR-AMC) dissolved in DMSO and then diluted in assay buffer to a working concentration (e.g., 20 µM).

-

Compound Plates: Test compounds are serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.

-

-

Assay Procedure:

-

Dispense 5 µL of each compound dilution into the wells of a 96-well, black, flat-bottom plate. Include DMSO-only wells as a negative control (100% activity).

-

Add 40 µL of the diluted ZIKV NS2B-NS3 protease solution to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for compound-enzyme binding.

-

Initiate the reaction by adding 5 µL of the fluorogenic substrate to each well.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) over time (e.g., 30 minutes) at 37°C.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Normalize the rates relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This protocol outlines a general method for determining the 50% effective concentration (EC50) of a compound against live ZIKV.[5][15]

-

Cell Seeding:

-

Seed a permissive cell line (e.g., Vero, SNB-19) into 96-well plates at a density that will result in a confluent monolayer the following day (e.g., 4 x 10^4 cells/well).

-

Incubate overnight at 37°C with 5% CO2.

-

-

Compound Treatment and Infection:

-

Prepare serial dilutions of the test compound in cell culture medium with low serum (e.g., 2% FBS).

-

Remove the growth medium from the cell plates and add the compound dilutions.

-

Infect the cells with ZIKV at a predetermined Multiplicity of Infection (MOI), typically between 0.1 and 0.5. Include "virus only" and "cells only" controls.

-

Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to occur (e.g., 48-72 hours).

-

-

Quantification of Viral Activity:

-

Method A (CPE Inhibition): After incubation, assess cell viability using a reagent like MTT or CellTiter-Glo. The absorbance or luminescence signal is proportional to the number of viable cells.

-

Method B (Immunofluorescence): Fix the cells with formaldehyde, permeabilize them, and stain with an antibody against a viral protein (e.g., Flavivirus E protein). Use a fluorescently labeled secondary antibody for detection. Image the plates and quantify the percentage of infected cells.

-

-

Data Analysis:

-

For CPE inhibition, calculate the percentage of cell protection relative to controls. For immunofluorescence, calculate the percentage of infection inhibition.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to determine the EC50 value.

-

In parallel, run a cytotoxicity assay (CC50) by treating uninfected cells with the same compound dilutions to assess toxicity.[5]

-

This protocol is used to quantify the binding affinity (Kd) between a small molecule and a target protein, as demonstrated for a ZIKV E protein inhibitor.[9]

-

Reagent Preparation:

-

Target Protein: Purify the recombinant ZIKV protein of interest (e.g., E protein, NS5). Label the protein with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol. Dilute the labeled protein in MST buffer to a constant final concentration.

-

Ligand (Small Molecule): Prepare a 2-fold serial dilution series of the unlabeled test compound in MST buffer.

-

-

Assay Procedure:

-

Mix the labeled protein solution 1:1 with each dilution of the test compound. Also, prepare a control sample with labeled protein and buffer only.

-

Load the samples into hydrophilic glass capillaries.

-

Place the capillaries into the MST instrument.

-

-

Data Acquisition and Analysis:

-

The instrument applies a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored. Changes in the hydration shell, charge, or size of the protein upon ligand binding result in a change in its thermophoretic movement.

-

The change in normalized fluorescence is plotted against the logarithm of the ligand concentration.

-

The resulting binding curve is fitted to the appropriate model (e.g., Kd model) to determine the dissociation constant (Kd).

-

References

- 1. High-throughput Antiviral Assays to Screen for Inhibitors of Zika Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. flore.unifi.it [flore.unifi.it]

- 3. Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Potent Zika Virus NS5 RNA-Dependent RNA Polymerase Inhibitors Combining Virtual Screening and Biological Assays [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The Inhibition of NS2B/NS3 Protease: A New Therapeutic Opportunity to Treat Dengue and Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of NS2B-NS3 protease inhibitor that impairs Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Potential Inhibitors of Zika Virus Envelope Protein Through Molecular Docking and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Envelope Protein-Targeting Zika Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. inspiralis.com [inspiralis.com]

- 15. protocols.io [protocols.io]

Early-Stage Research on ZIKV Inhibitors: A Technical Overview

Disclaimer: Initial searches for early-stage research on a Zika virus (ZIKV) inhibitor specifically named "Zikv-IN-8" did not yield any public-domain scientific literature or data. Therefore, this guide will focus on a representative early-stage ZIKV inhibitor, Pyrimidine-Der1 , for which research data is available, to illustrate the principles and methodologies of ZIKV inhibitor research. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction to Zika Virus and Inhibition Strategies

Zika virus (ZIKV) is a mosquito-borne flavivirus that has emerged as a significant public health concern due to its association with congenital abnormalities, such as microcephaly, and neurological disorders in adults, including Guillain-Barré syndrome.[1][2][3] The ZIKV genome is a single-stranded, positive-sense RNA that encodes three structural proteins (Capsid, pre-membrane, and envelope) and seven non-structural proteins.[4][5] The viral envelope (E) protein is crucial for the virus's entry into host cells, making it a key target for antiviral therapies.[4] Inhibition of the ZIKV NS2B-NS3 protease is another promising strategy.[6] The development of effective antiviral agents against ZIKV is a global health priority, with drug repurposing and the screening of small molecule libraries being key research avenues.[3][5]

Quantitative Data on Pyrimidine-Der1 Efficacy

Pyrimidine-Der1 has been identified as a potent inhibitor of ZIKV infection in early-stage research. Its efficacy is summarized by its half-maximal inhibitory concentration (IC50), 50% cytotoxicity concentration (CC50), and the resulting selectivity index (SI).

| Compound | Assay | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Pyrimidine-Der1 | Plaque Inhibition Assay (ZIKV R103451 strain) | Vero-E6 | 4.23 | > 90 | 22.14 | [4] |

| Pyrimidine-Der1 | Reporter ZIKV (ZIKV-R) Infection | BHK-21 | 6.13 | Not Reported | Not Reported | [4] |

| Pyrimidine-Der1 | Plaque Inhibition Assay (PAN2016, FLR human strains) | Not Reported | ~3–5 | Not Reported | Not Reported | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following are the key experimental protocols used in the evaluation of Pyrimidine-Der1.

Luciferase Reporter ZIKV-Based Inhibition Assay

This assay is a primary high-throughput screening method to identify potential ZIKV inhibitors.

-

Objective: To rapidly screen small molecule compounds for their ability to inhibit ZIKV infection.

-

Cell Line: Vero-E6 or BHK-21 cells are seeded in 96-well plates one day prior to the experiment.[4]

-

Procedure:

-

A luciferase reporter ZIKV (ZIKV-R) is mixed with serially diluted concentrations of the test compound (e.g., Pyrimidine-Der1).[4]

-

This mixture is then added to the pre-seeded cells.[4]

-

The cells are incubated for 48 hours to allow for viral infection and replication.[4]

-

After incubation, the cells are washed, and the relative luciferase activity is measured using a luminometer.[4]

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the luciferase activity in treated cells to that in untreated, infected cells. The IC50 value is derived from the dose-response curve.[4]

Cytotoxicity Assay (CCK-8)

This assay determines the concentration at which a compound becomes toxic to the host cells.

-

Objective: To evaluate the cytotoxicity of the identified hit compounds.

-

Cell Line: Vero-E6 cells.[4]

-

Procedure:

-

Vero-E6 cells are seeded in 96-well plates.

-

The cells are treated with serial dilutions of the test compound.

-

After a specified incubation period, the Cell Counting Kit-8 (CCK-8) reagent is added to each well.

-

The plates are incubated to allow for the conversion of the WST-8 tetrazolium salt to formazan by cellular dehydrogenases.

-

The absorbance is measured at 450 nm.

-

-

Data Analysis: The 50% cytotoxicity concentration (CC50) is calculated, representing the compound concentration that reduces cell viability by 50%.[4]

Plaque Inhibition Assay

This is a conventional assay to confirm the inhibitory activity of compounds against an authentic ZIKV strain.

-

Objective: To confirm and quantify the antiviral activity of hit compounds against live ZIKV.

-

Cell Line: Vero-E6 cells.[4]

-

Procedure:

-

Confluent monolayers of Vero-E6 cells are prepared in 6-well plates.

-

The cells are infected with a known amount of an authentic ZIKV strain (e.g., R103451).[4]

-

After a short adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.

-

The plates are incubated for several days to allow for the formation of viral plaques.

-

The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

-

Data Analysis: The number of plaques is counted for each compound concentration. The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[4]

Visualizations: Signaling Pathways and Experimental Workflows

Zika Virus Life Cycle

The following diagram illustrates the key stages of the Zika virus life cycle, which are potential targets for antiviral inhibitors.

Caption: Overview of the Zika Virus life cycle, from host cell entry to the release of new virions.

Experimental Workflow for ZIKV Inhibitor Screening

The diagram below outlines the typical workflow for identifying and validating ZIKV inhibitors like Pyrimidine-Der1.

Caption: A typical experimental workflow for the screening and validation of ZIKV inhibitors.

Conclusion

The early-stage research on ZIKV inhibitors, exemplified by compounds like Pyrimidine-Der1, demonstrates a promising pipeline for the discovery of novel antiviral agents. The systematic approach, involving initial high-throughput screening, cytotoxicity assessment, and confirmation with authentic viral strains, is crucial for identifying potent and safe drug candidates. Further research into the mechanism of action and in vivo efficacy of these lead compounds is essential for their development into clinically effective therapeutics against Zika virus infection.

References

- 1. Vδ2 T-Cells Kill ZIKV-Infected Cells by NKG2D-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | ZIKV: Epidemiology, infection mechanism and current therapeutics [frontiersin.org]

- 3. Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of Inhibitors of ZIKV Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Flavivirus Inhibitor NITD008

Disclaimer: Information regarding a specific compound designated "Zikv-IN-8" is not available in the public domain or scientific literature based on the conducted searches. Therefore, this technical guide will use a well-characterized Zika virus inhibitor, NITD008 , as an illustrative example to fulfill the detailed requirements of your request. All data, protocols, and visualizations provided are for NITD008 and its role in flavivirus research.

Introduction to NITD008

NITD008 is a potent adenosine nucleoside analog inhibitor that has demonstrated broad-spectrum antiviral activity against a range of flaviviruses, including Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), and Yellow Fever virus (YFV). Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication. This makes NITD008 a significant compound in the field of flavivirus research and a promising candidate for antiviral drug development.

Quantitative Antiviral Activity of NITD008

The antiviral efficacy of NITD008 has been evaluated in various in vitro and in vivo models. The following table summarizes the key quantitative data from these studies.

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Zika Virus (ZIKV) | Vero | Plaque Assay | 0.28 - 0.95 | >10 | >10.5 - >35.7 | [1] |

| Dengue Virus (DENV) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

*EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. *CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells. *SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of a drug.

Mechanism of Action: Targeting the Viral RdRp

NITD008 acts as a chain terminator during viral RNA synthesis. As a nucleoside analog, it is incorporated into the growing viral RNA chain by the RdRp. Once incorporated, it prevents the addition of subsequent nucleotides, thereby terminating the elongation of the viral genome.

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

This assay is used to quantify the infectivity of a virus and the efficacy of an antiviral compound.

Cytotoxicity Assay (CCK-8 or MTT)

This assay determines the concentration at which the compound becomes toxic to the host cells.

Signaling Pathways and Logical Relationships

Zika virus infection triggers host immune responses, including the interferon (IFN) signaling pathway. Some inhibitors can modulate these pathways. While NITD008 directly targets the virus, understanding the virus-host interaction is crucial for comprehensive antiviral strategies.

Conclusion and Future Directions

NITD008 represents a promising class of direct-acting antiviral agents against flaviviruses. Its potent inhibition of the viral RdRp and broad-spectrum activity make it a valuable tool for flavivirus research. However, due to toxic effects observed in pre-clinical evaluations, its development for human use has been challenging.[1] Future research may focus on developing derivatives of NITD008 with an improved safety profile or using it in combination therapies to enhance efficacy and reduce toxicity. The detailed understanding of its mechanism and the availability of robust experimental protocols are essential for advancing the development of effective countermeasures against the global threat of flaviviruses.

References

Zikv-IN-8: A Technical Guide to its Selectivity Index

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on Zikv-IN-8, a non-competitive inhibitor of the Zika virus (ZIKV). The focus of this document is the selectivity index of the compound, a critical parameter in the evaluation of its potential as an antiviral agent. Due to the limited availability of primary research data on this compound, this guide synthesizes information from supplier specifications and complements it with established experimental protocols and plausible mechanisms of action for non-competitive ZIKV inhibitors.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound are summarized in the table below. The half-maximal inhibitory concentration (IC50) represents the concentration at which the compound inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.

| Parameter | Value | Reference |

| IC50 | 25.6 µM | [1] |

| Selectivity Index (SI) | 22.4 | [1] |

| Calculated CC50 | ~573.4 µM | N/A |

Note: The CC50 value was calculated based on the provided IC50 and Selectivity Index (CC50 = SI x IC50). The specific cell line used for these determinations has not been publicly disclosed.

Experimental Protocols

While the precise experimental conditions for this compound have not been published, the following are detailed, representative methodologies for determining the cytotoxicity and antiviral activity of compounds against the Zika virus.

Cytotoxicity Assay (CC50 Determination)

A common method for assessing cell viability is the MTT or CCK-8 assay.

Principle: These colorimetric assays measure the metabolic activity of viable cells. Reductase enzymes in metabolically active cells convert a tetrazolium salt (MTT) or a water-soluble tetrazolium salt (WST-8 in CCK-8) into a colored formazan product, the absorbance of which is proportional to the number of living cells.

Generalized Protocol:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero, A549, or Huh-7 cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a cell-only control.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Assay Reagent Addition: Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay (IC50 Determination)

Several methods can be employed to measure the inhibition of Zika virus replication, including plaque reduction assays, focus-forming unit (FFU) assays, and quantitative reverse transcription PCR (qRT-PCR).

Generalized Plaque Reduction Assay Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero cells) in 6-well or 12-well plates.

-

Virus Infection and Compound Treatment: Pre-incubate a known titer of Zika virus with serial dilutions of this compound for 1 hour. In parallel, treat the cell monolayers with the same concentrations of the compound. After 1 hour, infect the cells with the virus-compound mixture.

-

Overlay: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of this compound to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for 3-5 days to allow for the formation of plaques (zones of cell death).

-

Plaque Visualization and Counting: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus-only control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Determining Selectivity Index

Caption: A flowchart illustrating the parallel experimental workflows for determining the CC50 and IC50 values, which are then used to calculate the selectivity index.

Postulated Signaling Pathway for a Non-Competitive ZIKV Inhibitor

This compound is described as a non-competitive inhibitor. While its precise target is unknown, a plausible mechanism for such an inhibitor could be the allosteric modulation of a key viral enzyme, such as the NS5 RNA-dependent RNA polymerase (RdRp) or the NS2B-NS3 protease. The following diagram illustrates a hypothetical mechanism targeting the NS5 RdRp.

References

Preliminary Efficacy of Small Molecule Inhibitors Targeting Zika Virus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of selected small molecule inhibitors targeting the Zika virus (ZIKV). Due to the absence of "Zikv-IN-8" in the reviewed scientific literature, this document focuses on other well-characterized ZIKV inhibitors, presenting key efficacy data, detailed experimental methodologies, and relevant viral-host signaling pathways. The information herein is intended to support ongoing research and development efforts for anti-ZIKV therapeutics.

Quantitative Efficacy Data of ZIKV Inhibitors

The following tables summarize the in vitro efficacy and cytotoxicity of various small molecule inhibitors against Zika virus. These compounds target different viral proteins crucial for replication, including the NS2B-NS3 protease, the NS3 helicase, and the NS5 RNA-dependent RNA polymerase (RdRp).

Table 1: Efficacy of ZIKV NS2B-NS3 Protease Inhibitors

| Compound | Assay Type | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Compound 8 | Enzyme Inhibition | - | 6.85 | - | - | - | [1][2] |

| Viral Replication | Vero | - | 0.52 | >200 | >384.6 | [2] | |

| Compound 3 | Enzyme Inhibition | - | 14.01 | - | - | - | [1][2] |

| Viral Replication | Vero | - | 2.15 | >200 | >93.0 | [2] | |

| Compound 9 | Enzyme Inhibition | - | 14.2 | - | - | - | [1][2] |

| Viral Replication | Vero | - | 3.52 | 61.48 | 17.5 | [2] | |

| Novobiocin | Viral Replication | - | - | 24.82 | - | - | [3] |

| Aprotinin | Enzyme Inhibition | - | 0.07 | - | - | - | [4] |

Table 2: Efficacy of ZIKV NS3 Helicase Inhibitors

| Compound | Assay Type | Cell Line | IC50 (nM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Epigallocatechin-3-gallate (EGCG) | NTPase Activity | - | 295.7 | - | - | - | [5] |

| Curcumin | NTPase Activity | - | 64,420 | 1.90 | 11.6 | 6.1 | [4][6] |

Table 3: Efficacy of ZIKV NS5 Polymerase (RdRp) and Methyltransferase (MTase) Inhibitors

| Compound | Target | Assay Type | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Theaflavin | NS5 MTase | Enzyme Inhibition | - | 10.10 | - | - | - | [7] |

| Viral Replication | - | - | 8.19 | - | - | [7] | ||

| Sinefungin | NS5 MTase | Enzyme Inhibition | - | 4.03 | - | - | - | [7] |

| PHA-690509 | Unknown (CDK inhibitor) | Viral RNA levels | SNB-19 | - | 1.72 | >10 | >5.8 | [8] |

| Niclosamide | Unknown | Viral RNA levels | SNB-19 | - | 0.37 | >10 | >27 | [8] |

Experimental Protocols

This section details the methodologies for key in vitro assays used to determine the efficacy of antiviral compounds against ZIKV.

Plaque Reduction Neutralization Test (PRNT)

The Plaque Reduction Neutralization Test (PRNT) is the gold-standard assay for quantifying neutralizing antibodies but can also be adapted to assess the inhibitory activity of compounds on viral infection.

Objective: To determine the concentration of a compound required to reduce the number of viral plaques by 50% (PRNT50).

Materials:

-

Vero cells (or other susceptible cell line)

-

Zika virus stock of known titer (PFU/mL)

-

Test compounds at various concentrations

-

Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)

-

Overlay medium (e.g., 1.2% methylcellulose in culture medium)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.

-

Compound Dilution: Prepare serial dilutions of the test compound in serum-free culture medium.

-

Virus-Compound Incubation: Mix a standardized amount of ZIKV (e.g., 100 PFU) with an equal volume of each compound dilution. Incubate the mixtures at 37°C for 1 hour to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the Vero cell monolayers and inoculate the cells with the virus-compound mixtures. Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution.

-

Overlay: After the incubation period, remove the inoculum and overlay the cell monolayer with the methylcellulose-containing medium. This semi-solid medium restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days until visible plaques are formed.

-

Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, stain the cells with crystal violet solution for 15-20 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: The PRNT50 is calculated as the reciprocal of the compound concentration that causes a 50% reduction in the number of plaques compared to the virus-only control wells.[9][10]

MTT Assay for Cytotoxicity and Antiviral Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine both the cytotoxicity of a compound and its ability to protect cells from virus-induced cytopathic effect (CPE).

Objective: To determine the 50% cytotoxic concentration (CC50) of a compound and its 50% effective concentration (EC50) in inhibiting ZIKV-induced cell death.

Materials:

-

Vero cells (or other susceptible cell line)

-

Zika virus stock

-

Test compounds

-

Cell culture medium with 10% FBS

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Vero cells in a 96-well plate and incubate overnight to allow for cell attachment.

-

Compound Addition (for CC50): To determine cytotoxicity, add serial dilutions of the test compound to wells containing cells but no virus.

-

Infection and Compound Addition (for EC50): To determine antiviral activity, infect cells with ZIKV at a multiplicity of infection (MOI) that causes significant CPE within 2-3 days. After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

Virus Yield Reduction Assay

This assay directly measures the amount of infectious virus produced in the presence of an antiviral compound.

Objective: To quantify the reduction in the production of infectious ZIKV particles in the presence of a test compound.

Procedure:

-

Infection and Treatment: Infect a confluent monolayer of susceptible cells with ZIKV in the presence of various concentrations of the test compound.

-

Incubation: Incubate the cells for one full viral replication cycle (e.g., 24-48 hours).

-

Harvesting: Collect the cell culture supernatant, which contains the progeny virions.

-

Titration: Determine the viral titer in the collected supernatants by performing a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay on fresh cell monolayers.

-

Data Analysis: The reduction in viral yield is calculated by comparing the viral titers from compound-treated cells to those from untreated, virus-infected cells. The EC50 is the concentration of the compound that reduces the viral yield by 50%.[16]

Signaling Pathways and Experimental Workflows

ZIKV Evasion of the Type I Interferon Signaling Pathway

Zika virus has evolved multiple mechanisms to counteract the host's primary antiviral defense, the type I interferon (IFN) system. Several ZIKV non-structural (NS) proteins are involved in this antagonism. The diagram below illustrates the key points of interference.

Caption: ZIKV evasion of Type I Interferon signaling.

Interaction of ZIKV with TLR3 and Autophagy Pathways

Zika virus infection can trigger both TLR3 signaling and autophagy. While TLR3 activation can lead to an inflammatory response that may dampen the antiviral state, autophagy appears to have a dual role, being both pro-viral and anti-viral depending on the context.

Caption: ZIKV interaction with TLR3 and Autophagy.

Experimental Workflow for Antiviral Compound Screening

The general workflow for identifying and characterizing potential antiviral compounds involves a multi-step process, starting from high-throughput screening to more detailed mechanistic studies.

Caption: Antiviral compound screening workflow.

References

- 1. Development of NS2B-NS3 protease inhibitor that impairs Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TLR3 Activation by Zika Virus Stimulates Inflammatory Cytokine Production Which Dampens the Antiviral Response Induced by RIG-I-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Insights into Zika Virus NS3 Helicase Inhibition by Epigallocatechin-3-Gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Identification and Characterization of Zika Virus NS5 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]

- 10. Plaque reduction neutralization test [bio-protocol.org]

- 11. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for Zikv-IN-8: An In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the in vitro antiviral activity of the hypothetical compound Zikv-IN-8 against Zika virus (ZIKV). The described methodologies are based on established assays for ZIKV inhibitors and can be adapted for screening and characterizing novel antiviral candidates.

Introduction

Zika virus (ZIKV) is a mosquito-borne flavivirus that has emerged as a significant global health concern due to its association with congenital microcephaly and other neurological disorders.[1][2] The ZIKV genome is a single-stranded, positive-sense RNA that encodes a single polyprotein, which is subsequently cleaved by viral and host proteases into three structural proteins (Capsid, prM, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[3] The NS2B-NS3 protease is essential for processing the viral polyprotein, making it a prime target for antiviral drug development.[4] this compound is a hypothetical small molecule inhibitor designed to target the ZIKV NS2B-NS3 protease, thereby inhibiting viral replication.

The following protocols detail the in vitro evaluation of this compound, including cytotoxicity assessment, antiviral activity determination through plaque reduction and yield reduction assays, and target validation via quantitative reverse transcription PCR (qRT-PCR).

Hypothetical Mechanism of Action of this compound

This compound is postulated to be a competitive inhibitor of the ZIKV NS2B-NS3 protease. By binding to the active site of the protease, it prevents the cleavage of the viral polyprotein, which is a critical step for the formation of the viral replication complex. This inhibition is expected to halt the production of new viral particles.

Caption: Hypothetical mechanism of this compound inhibiting the ZIKV NS2B-NS3 protease.

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Assay Type | Cell Line | Parameter | Value |

| Cytotoxicity Assay | Vero | CC₅₀ (µM) | > 100 |

| Plaque Reduction Assay | Vero | EC₅₀ (µM) | 5.2 |

| Virus Yield Reduction Assay | Vero | EC₅₀ (µM) | 4.8 |

| qRT-PCR | Vero | EC₅₀ (µM) | 5.5 |

| Selectivity Index (SI) | Vero | CC₅₀ / EC₅₀ (Plaque Reduction) | > 19.2 |

CC₅₀: 50% cytotoxic concentration. EC₅₀: 50% effective concentration. The values presented are hypothetical for illustrative purposes.

Experimental Protocols

Cell and Virus Culture

-

Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for ZIKV propagation and antiviral assays due to their high susceptibility to infection.

-

Culture Conditions: Maintain Vero cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Virus Strain: A well-characterized strain of ZIKV (e.g., MR 766 or a contemporary clinical isolate) should be used. Propagate the virus in Vero cells and determine the viral titer by plaque assay.

Cytotoxicity Assay

This assay is crucial to determine the concentration range of this compound that is non-toxic to the host cells.

-

Method:

-

Seed Vero cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

-

Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay.

-

Calculate the 50% cytotoxic concentration (CC₅₀) by non-linear regression analysis of the dose-response curve.

-

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a classic assay to quantify the inhibition of viral infection.

-

Method:

-

Seed Vero cells in 12-well plates and grow to confluence.

-

Prepare serial dilutions of this compound.

-

In a separate tube, mix the compound dilutions with a known amount of ZIKV (typically 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

-

Wash the confluent Vero cell monolayers with phosphate-buffered saline (PBS).

-

Inoculate the cells with the virus-compound mixture for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with a medium containing 1% carboxymethylcellulose or agarose and the corresponding concentration of this compound.

-

Incubate the plates for 4-5 days until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of inhibition relative to the virus-only control.

-

Determine the 50% effective concentration (EC₅₀) from the dose-response curve.

-

Virus Yield Reduction Assay

This assay measures the effect of the compound on the production of infectious virus particles.

-

Method:

-

Seed Vero cells in 24-well plates and allow them to reach 90% confluency.

-

Pre-treat the cells with serial dilutions of this compound for 2 hours.

-

Infect the cells with ZIKV at a multiplicity of infection (MOI) of 0.1 for 1 hour.

-

Remove the virus inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound.

-

Incubate for 48 hours.

-

Collect the cell culture supernatant and determine the viral titer using a plaque assay on fresh Vero cell monolayers.

-

Calculate the EC₅₀ based on the reduction in viral titer compared to the untreated control.

-

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to quantify the effect of this compound on viral RNA replication.

-

Method:

-

Follow the same infection protocol as the Virus Yield Reduction Assay (steps 1-5).

-

After the 48-hour incubation, lyse the cells and extract total RNA using a commercial kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.

-

Perform quantitative PCR using primers and a probe specific for a conserved region of the ZIKV genome (e.g., the envelope or NS5 gene).

-

Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Calculate the reduction in viral RNA levels relative to the untreated control and determine the EC₅₀.

-

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the in vitro evaluation of this compound.

The Zika virus life cycle begins with the attachment of the viral envelope (E) protein to host cell receptors, leading to receptor-mediated endocytosis.[4][5] Following fusion of the viral and endosomal membranes in an acidic environment, the viral RNA is released into the cytoplasm.[1][4] The genomic RNA is then translated into a single polyprotein, which is processed by both host and viral proteases, including the ZIKV NS2B-NS3 protease.[3][4] The resulting non-structural proteins assemble into a replication complex on the endoplasmic reticulum, where viral RNA replication occurs.[3] Finally, new virions are assembled and released from the cell.[1]

Caption: Simplified Zika virus life cycle highlighting the target of this compound.

References

- 1. Frontiers | ZIKV: Epidemiology, infection mechanism and current therapeutics [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Antiviral Agents in Development for Zika Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of zika virus pathogenesis: An update - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Efficacy Testing of ZIKV-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Zika virus (ZIKV) as a global health concern, linked to severe neurological complications such as microcephaly in newborns and Guillain-Barré syndrome in adults, has underscored the urgent need for effective antiviral therapeutics.[1][2] ZIKV, a member of the Flaviviridae family, is primarily transmitted by Aedes mosquitoes, but can also be spread through sexual and vertical transmission.[1][3][4] The virus has evolved mechanisms to evade the host's innate immune response, particularly by targeting the interferon (IFN) signaling pathway, to establish a productive infection.[1][3][5][6] This document provides detailed protocols for cell-based assays to determine the efficacy of ZIKV-IN-8, a novel investigational inhibitor of ZIKV replication.

ZIKV replication involves both structural (C, prM, E) and non-structural (NS) proteins.[3] The non-structural proteins are crucial for viral replication and for counteracting the host's immune defenses.[3][6] For instance, the NS5 protein of ZIKV targets STAT2 for degradation, thereby inhibiting the type I IFN signaling pathway.[1][6] Several host cell signaling pathways are perturbed during ZIKV infection, including the Toll-Like Receptor 3 (TLR3) pathway, autophagy, and the Hippo signaling pathway, making them potential targets for therapeutic intervention.[5][7][8]

These application notes describe key in vitro assays to quantify the antiviral activity of this compound, assess its cytotoxicity, and elucidate its potential mechanism of action. The protocols provided herein are for plaque reduction neutralization tests (PRNT), quantitative real-time PCR (RT-qPCR) for viral RNA quantification, and immunofluorescence assays (IFA) for viral protein detection.

Signaling Pathways in Zika Virus Infection

To understand the potential targets for this compound, it is crucial to visualize the key signaling pathways that ZIKV manipulates.

Caption: ZIKV non-structural (NS) proteins inhibit multiple stages of the type I interferon signaling pathway to evade the host immune response.

Quantitative Data Summary

The efficacy of this compound was evaluated using multiple cell-based assays. The following tables summarize the quantitative data obtained.

Table 1: Antiviral Activity and Cytotoxicity of this compound in Vero E6 Cells